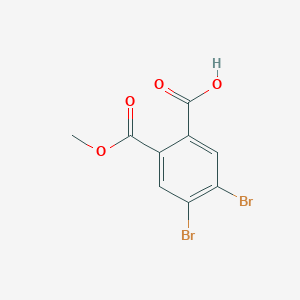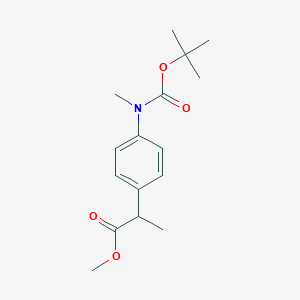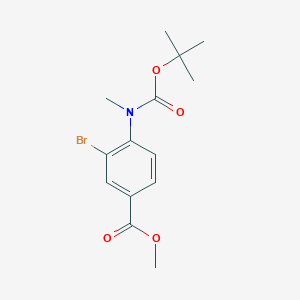
Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate is a chemical compound with the molecular formula C14H18BrNO4. It is a derivative of benzoic acid, featuring a bromine atom and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate typically involves a multi-step process:
Bromination: The starting material, methyl 4-amino benzoate, undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine to form the Boc-protected amino group.
Methylation: Finally, the protected amino group is methylated using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of continuous flow reactors: For efficient and scalable production.
Purification: Using techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane.
Ester hydrolysis: Sodium hydroxide (NaOH) or sulfuric acid (H2SO4) in water or alcohol.
Major Products Formed
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Deprotection: Methyl 3-bromo-4-(methylamino)benzoate.
Ester hydrolysis: 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoic acid.
Scientific Research Applications
Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate has diverse applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical research: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.
Material science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceutical research, its mechanism would be related to the biological activity of the final synthesized compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-amino benzoate: Lacks the Boc protection and methyl group.
Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate: Lacks the bromine atom.
Methyl 3-bromo-4-(methylamino)benzoate: Lacks the Boc protection.
Uniqueness
Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate is unique due to the combination of the bromine atom, Boc-protected amino group, and methyl ester. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 3-bromo-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16(4)11-7-6-9(8-10(11)15)12(17)19-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLBXTNTCQVTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

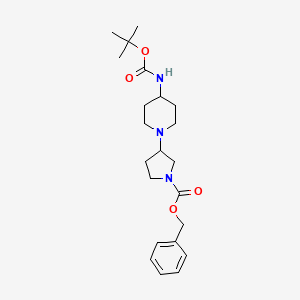
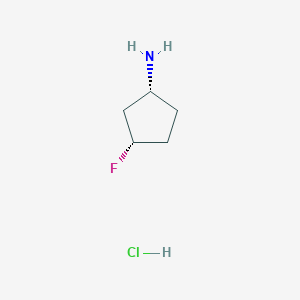
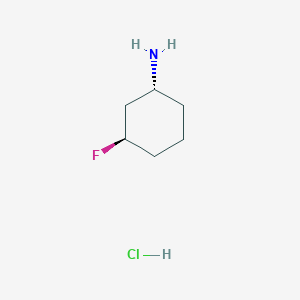
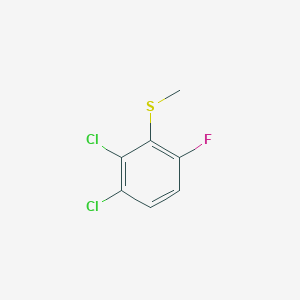
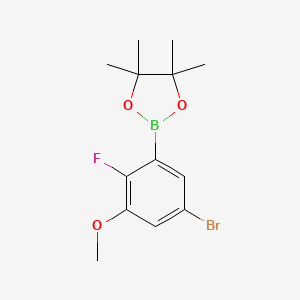
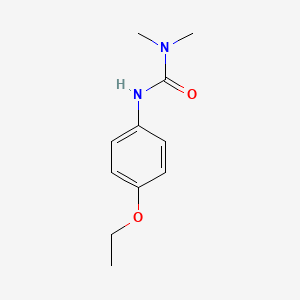
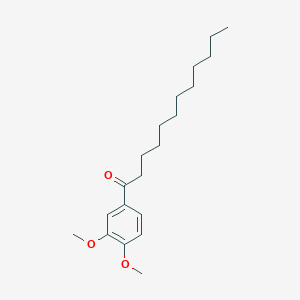
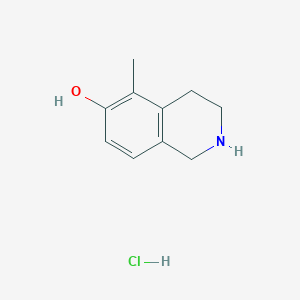
![Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate hydrochloride](/img/structure/B6314614.png)
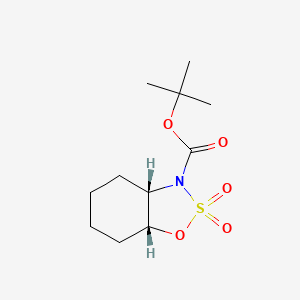
![Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B6314630.png)
